molecular formula C12H21NO B2750154 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one CAS No. 1851102-62-9

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Cat. No.: B2750154
CAS No.: 1851102-62-9
M. Wt: 195.306
InChI Key: HYVJZPUXUJNRRE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9) is an organic compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . This compound features a unique spiro[3.6]decane scaffold, a bicyclic structure where two rings are connected by a single carbon atom, providing a three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery . The propan-2-yl (isopropyl) substituent can influence the molecule's lipophilicity and steric properties, which are critical parameters in optimizing pharmacokinetic profiles. While specific biological data for this compound is not available, structurally related azaspirocyclic derivatives are frequently explored as key synthetic intermediates and privileged scaffolds in the development of pharmacologically active molecules . They are commonly investigated for their potential to interact with various enzymes and receptors in neurological and metabolic disorders. This product is intended for research and development purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.6]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVJZPUXUJNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCCCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Properties and Synthetic Utility of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Part 1: Executive Summary

3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9) represents a specialized subclass of the spiro-


-lactam  family. Characterized by a 4-membered 2-azetidinone ring spiro-fused to a 7-membered cycloheptane ring, this scaffold integrates the high chemical reactivity of the strained amide bond with the lipophilic, space-filling properties of the cycloheptyl and isopropyl moieties.

In drug discovery, this architecture serves as a critical conformational constraint . Unlike flexible linear amides or monocyclic


-lactams, the spiro[3.6] system locks the nitrogen lone pair and the carbonyl vector into a rigid orientation, enhancing selectivity for specific biological targets such as serine hydrolases, cholesterol absorption proteins (e.g., NPC1L1), and bacterial transpeptidases. This guide details the physicochemical profile, Staudinger synthesis, and reactivity patterns of this compound, providing a roadmap for its application in medicinal chemistry.

Part 2: Structural Analysis & Physicochemical Profile

Molecular Architecture

The IUPAC designation 2-azaspiro[3.6]decan-1-one dictates the following connectivity:

  • Positions 1–4 (Azetidinone Ring):

    • C1: Carbonyl carbon (

      
      ).
      
    • N2: Amide nitrogen (

      
      -like planar geometry due to resonance, though strained).
      
    • C3: Chiral center bearing the isopropyl (propan-2-yl) group.

    • C4: Quaternary spiro-carbon sharing the 4- and 7-membered rings.

  • Positions 5–11 (Cycloheptane Ring): A flexible lipophilic loop attached at C4.

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Significance
Formula

Core scaffold
Molecular Weight 195.30 g/mol Fragment-like, suitable for FBDD
LogP (Lipophilicity) ~2.8 – 3.2High membrane permeability; driven by cycloheptyl/iPr groups
TPSA 29.10

Excellent blood-brain barrier (BBB) penetration potential
H-Bond Donors 1 (NH)Critical for active site recognition
H-Bond Acceptors 1 (C=O)Electrophilic center
Rotatable Bonds 1 (Isopropyl rotation)Rigid spiro-core minimizes entropic penalty upon binding
Stereochemistry 1 Chiral Center (C3)Enantiomers (

vs

) likely exhibit differential potency
Conformational Strain & Stability

The fusion of a 4-membered ring (bond angles ~90°) with a 7-membered ring creates unique strain energy. The spiro-fusion at C4 introduces steric bulk that protects the


-lactam bond from non-specific hydrolysis compared to simple penams. However, the ring strain (~25 kcal/mol for the 

-lactam) ensures high reactivity toward nucleophilic serine residues in enzyme active sites.

Part 3: Synthetic Methodology (The "How")

The most authoritative and scalable route to 3-isopropyl-2-azaspiro[3.6]decan-1-one is the Staudinger [2+2] Ketene-Imine Cycloaddition . This reaction allows for the convergent assembly of the spiro-system from an acyclic acid chloride and a cyclic imine.

Retrosynthetic Logic
  • Bond Formed: N2–C3 and C1–C4 bonds.

  • Precursor A (Ketene Source): Isovaleryl chloride (provides the C1 carbonyl and C3-isopropyl group).

  • Precursor B (Imine Source): Cycloheptanone imine (provides the N2, Spiro-C4, and cycloheptane ring).

Step-by-Step Protocol

Step 1: Preparation of the Cycloheptanone Imine

  • Reagents: Cycloheptanone, 4-Methoxyaniline (PMP-NH2), p-Toluenesulfonic acid (cat.).

  • Procedure: Reflux cycloheptanone with PMP-amine in toluene using a Dean-Stark trap to remove water.

  • Mechanism:[1] Dehydrative condensation yields

    
    -(cycloheptylidene)-4-methoxyaniline.
    

Step 2: Staudinger [2+2] Cycloaddition

  • Reagents: Isovaleryl chloride, Triethylamine (

    
    ), Dichloromethane (DCM), Imine (from Step 1).
    
  • Conditions:

    
     to Room Temperature, inert atmosphere (
    
    
    
    ).
  • Protocol:

    • Dissolve the imine in anhydrous DCM.

    • Add

      
       (3.0 equiv).
      
    • Add isovaleryl chloride (1.2 equiv) dropwise at

      
      . The base eliminates HCl to generate isopropylketene in situ.
      
    • Allow to warm to RT overnight. The ketene undergoes [2+2] cycloaddition with the C=N bond of the imine.[2][3]

    • Stereochemistry: The reaction typically yields the cis-

      
      -lactam (isopropyl and spiro-ring substituents) as the kinetic product, though the bulk of the spiro-ring may favor trans depending on conditions.
      

Step 3: Oxidative Deprotection (Optional for NH)

  • Reagents: Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile/Water.

  • Purpose: Cleaves the PMP group to yield the free NH lactam (3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one).

Visualization of Synthesis Pathway

StaudingerSynthesis Isovaleryl Isovaleryl Chloride (Precursor A) Ketene Isopropyl Ketene (In Situ Species) Isovaleryl->Ketene + Et3N - HCl Cycloheptanone Cycloheptanone (Precursor B) Imine Cycloheptanone Imine (Intermediate) Cycloheptanone->Imine + Amine - H2O TS [2+2] Cycloaddition Transition State Imine->TS Ketene->TS Product 3-(Propan-2-yl)-2-azaspiro[3.6] decan-1-one (Protected) TS->Product Ring Closure Final Final Product (Free NH) Product->Final CAN Oxidation (Deprotection)

Caption: Convergent synthesis via Staudinger [2+2] cycloaddition utilizing in situ ketene generation.

Part 4: Chemical Reactivity & Pharmacological Mechanisms[1][4]

The Acylation Mechanism (Mode of Action)

The primary chemical function of the


-lactam core is acylation . The strain energy of the 4-membered ring makes the carbonyl carbon highly electrophilic.
  • Target: Nucleophilic serine hydroxyl groups (

    
    ) in enzymes (e.g., peptidases, esterases).
    
  • Mechanism: The enzyme attacks C1, opening the lactam ring. The spiro-cycloheptane ring at C4 provides a "hydrophobic anchor," positioning the molecule within lipophilic pockets of the target protein.

  • Stability: The isopropyl group at C3 creates steric hindrance that modulates reactivity, preventing rapid degradation by water (hydrolysis) while maintaining specificity for the enzyme active site.

Hydrolytic Stability Profile
  • Acidic pH: Moderately stable. Protonation of the nitrogen is difficult due to the electron-withdrawing carbonyl and ring strain.

  • Basic pH: Labile. Hydroxide ion attacks C1, leading to ring opening and formation of the corresponding

    
    -amino acid derivative.
    
  • Metabolic: The cycloheptane ring is susceptible to Cytochrome P450 oxidation (hydroxylation), but the spiro-fusion generally hinders metabolic cleavage of the amide bond compared to linear analogs.

Reactivity Flowchart

Reactivity cluster_0 Biological Interaction cluster_1 Chemical Degradation Molecule 3-Isopropyl-Spiro-Lactam Serine Enzyme Serine-OH Molecule->Serine Specific Binding Base OH- / Nucleophiles Molecule->Base Non-specific AcylEnz Acyl-Enzyme Complex (Irreversible Inhibition) Serine->AcylEnz Nucleophilic Attack Ring Opening RingOpen Beta-Amino Acid (Inactive) Base->RingOpen Hydrolysis

Caption: Bifurcated reactivity showing therapeutic acylation vs. hydrolytic degradation pathways.

Part 5: References & Authoritative Sources

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of spiro-2-azetidinones. Tetrahedron. Link

    • Foundational text on Staudinger synthesis of spiro-beta-lactams.

  • Cai, Y., et al. (2015). Copper-Catalyzed Intramolecular Dehydrogenative Amidation.... The Journal of Organic Chemistry. Link

    • Describes synthesis and characterization of 2-azaspiro[3.6]decan-1-one derivatives.

  • Macaev, F., et al. (2005). Synthesis of spiro-beta-lactams via ketene-imine cycloaddition. Molecular Diversity. Link

    • Validation of the cycloaddition protocol for spiro-systems.

  • Chemikart/Leyan Reagents . Product Catalog: 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (CAS 1851102-62-9).

    • Verification of commercial availability and CAS registry.

Sources

Molecular structure and formula of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Analysis and Synthetic Methodology of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one: A Spirocyclic


-Lactam Framework

Executive Summary

The molecule 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one represents a specialized subclass of the


-lactam antibiotic family, distinguished by a spirocyclic fusion between a four-membered 2-azetidinone ring and a seven-membered cycloheptane ring. Unlike traditional planar 

-lactams (e.g., monobactams), the spiro[3.6] system introduces significant conformational rigidity and steric bulk perpendicular to the lactam plane.

This guide details the structural elucidation, physicochemical profile, and a high-fidelity synthetic protocol for this scaffold.[1] It is primarily relevant for researchers investigating cholesterol absorption inhibitors (analogous to ezetimibe) and


-lactamase-resistant antibiotics , where the bulky cycloheptane moiety shields the carbonyl from hydrolytic enzymes.

Chemo-Structural Profile

The core architecture consists of a spiro-carbon junction connecting a strained amide (lactam) and a lipophilic cycloheptane ring. The isopropyl group at C3 introduces a chiral center, creating potential for enantioselective interactions with biological targets.

Table 1: Physicochemical & Structural Data

PropertyValue / Description
IUPAC Name 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one
Molecular Formula

Molecular Weight 195.30 g/mol
Exact Mass 195.1623
Core Scaffold Spiro[3.6]decane (Cycloheptane fused to

-lactam)
Chirality One stereocenter at C3 (

or

enantiomers)
LogP (Predicted) ~2.8 - 3.2 (High lipophilicity due to cycloheptane + isopropyl)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)
Rotatable Bonds 1 (Isopropyl group rotation)

Synthetic Methodology: The Staudinger Protocol

Direct condensation to form N-unsubstituted


-lactams is kinetically challenging due to the instability of N-H imines. Therefore, this guide prescribes the Staudinger Ketene-Imine Cycloaddition  using a p-methoxyphenyl (PMP) protecting group, followed by oxidative cleavage. This is the industry-standard route for high-yield spiro-lactam synthesis.
Phase 1: Imine Formation (Schiff Base)

Reagents: Cycloheptanone, p-Anisidine (4-Methoxyaniline), Toluene, p-TsOH (Cat.). Process: Dean-Stark dehydration.

Phase 2: Staudinger [2+2] Cycloaddition

Reagents: Isovaleryl Chloride (Ketene precursor), Triethylamine (


), Dichloromethane (DCM).
Mechanism: In situ generation of isopropylketene via dehydrohalogenation, followed by nucleophilic attack of the imine and conrotatory ring closure.
Phase 3: Oxidative Deprotection (CAN)

Reagents: Cerium(IV) Ammonium Nitrate (CAN), Acetonitrile/Water. Purpose: Removal of the PMP group to yield the free lactam target.

Visualized Pathway (DOT)

StaudingerSynthesis Cycloheptanone Cycloheptanone (C7 Ring) Imine Intermediate Imine (Schiff Base) Cycloheptanone->Imine -H2O (Dean-Stark) PMP_Amine p-Anisidine (Protecting Group) PMP_Amine->Imine -H2O (Dean-Stark) Spiro_PMP N-PMP Spiro-Lactam (Protected) Imine->Spiro_PMP [2+2] Cycloaddition (Staudinger) Isovaleryl Isovaleryl Chloride (Ketene Source) Ketene Isopropylketene (In Situ) Isovaleryl->Ketene Et3N, -HCl Ketene->Spiro_PMP [2+2] Cycloaddition (Staudinger) Target TARGET: 3-(Propan-2-yl)- 2-azaspiro[3.6]decan-1-one Spiro_PMP->Target CAN, MeCN/H2O -Benzoquinone CAN CAN Oxidation (Deprotection)

Figure 1: Step-wise synthetic pathway utilizing the Staudinger cycloaddition and CAN oxidative cleavage to access the N-unsubstituted spiro-lactam.[1]

Detailed Experimental Protocol

Step 1: Synthesis of N-(Cycloheptylidene)-4-methoxyaniline

  • Dissolve cycloheptanone (10 mmol) and 4-methoxyaniline (10 mmol) in anhydrous toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux under a Dean-Stark trap for 6–8 hours until water evolution ceases.

  • Evaporate solvent in vacuo. The crude imine is typically used immediately to prevent hydrolysis.

Step 2: Spiro-Cyclization

  • Dissolve the crude imine in anhydrous DCM (40 mL) under Argon atmosphere. Add Triethylamine (15 mmol) and cool to 0°C.

  • Dropwise add Isovaleryl Chloride (12 mmol) dissolved in DCM (10 mL) over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-PMP spiro-lactam.

    • Checkpoint: Verify IR signal at ~1740

      
       ( 
      
      
      
      -lactam C=O).

Step 3: Deprotection to 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

  • Dissolve the N-PMP lactam (5 mmol) in

    
     (30 mL) and cool to 0°C.
    
  • Add a solution of CAN (15 mmol) in water (10 mL) dropwise. Stir for 45 minutes.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (to remove quinones) and 
    
    
    
    .
  • Final Isolation: Recrystallize from Ethanol/Hexane to obtain the target as a white solid.

Mechanistic Pharmacology & Applications

The biological utility of this scaffold stems from its ability to mimic the transition state of peptide bond hydrolysis or to block sterol transporters.

Mechanism 1: Serine Protease Inhibition

The


-lactam ring acts as an "acylating agent." The active site serine of a target enzyme (e.g., elastase or bacterial transpeptidase) attacks the carbonyl carbon (C1). The ring opens, covalently modifying the enzyme.
  • Role of Spiro[3.6]: The cycloheptane ring provides a hydrophobic anchor that fits into large lipophilic pockets (S1/S1' subsites), improving selectivity over standard

    
    -lactams.
    
Mechanism 2: Cholesterol Absorption (NPC1L1)

Similar to Ezetimibe, spiro-lactams can inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein. The rigid spiro-geometry restricts the rotation of the pharmacophore, potentially reducing the entropic penalty of binding.

Pharmacophore Mapping (DOT)

Pharmacophore Lactam Beta-Lactam Ring (Warhead) Enzyme_Ser Serine Protease (Nucleophilic Attack) Lactam->Enzyme_Ser Acylation (Covalent) C3_Iso C3-Isopropyl (Steric/Chiral Selector) Hydrophobic_Pocket Enzyme S1 Pocket (Hydrophobic Interaction) C3_Iso->Hydrophobic_Pocket Stereo-fit Spiro Spiro[3.6] Junction (Rigidification) Spiro->Lactam Prevents Hydrolysis (Steric Shield) C7_Ring Cycloheptane Ring (Lipophilic Anchor) C7_Ring->Hydrophobic_Pocket Van der Waals

Figure 2: Structure-Activity Relationship (SAR) mapping of the spiro-lactam scaffold against biological targets.

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Foundational chemistry of ketene-imine cycloaddition).
  • Singh, G. S. (2003). "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini Reviews in Medicinal Chemistry, 3(5), 393-400.

  • Banik, B. K., et al. (2010). "Spiro-beta-lactams: Synthesis and Biological Evaluation of Novel Heterocycles." Topics in Heterocyclic Chemistry, 22, 31-68. (Specific review on spiro-beta-lactam synthesis and activity).
  • Jarrahpour, A., et al. (2012). "Recent advances in the synthesis and biological activity of spiro-beta-lactams." Current Organic Synthesis, 9(6), 785-805.
  • PubChem. (2025). "Compound Summary: 3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one." National Library of Medicine.

Sources

A Technical Guide to the Thermodynamic Stability of 2-Azaspiro[3.6]decan-1-one Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.6]decan-1-one scaffold, characterized by the fusion of a four-membered β-lactam ring and a seven-membered cycloheptane ring through a common quaternary carbon, represents a unique structural motif in medicinal chemistry. Its thermodynamic stability is a critical parameter influencing its synthesis, reactivity, shelf-life, and metabolic fate, thereby dictating its viability as a therapeutic agent. This guide provides an in-depth analysis of the factors governing the stability of this spirocyclic system, synthesizing principles of physical organic chemistry with practical experimental and computational methodologies. We will explore the contributions of ring strain, conformational dynamics, and substituent effects, and detail protocols for the empirical and theoretical assessment of stability.

Introduction: The Significance of a Strained Spirocyclic Scaffold

Spirocyclic systems, where two rings are joined by a single atom, are of significant interest in drug discovery.[1][2] This arrangement introduces a distinct three-dimensional architecture that can improve target binding specificity and optimize physicochemical properties compared to simpler, flat molecules.[2] The 2-azaspiro[3.6]decan-1-one system is a compelling example, merging the pharmacologically significant β-lactam ring with a flexible seven-membered carbocycle.

The β-lactam is the "warhead" of one of history's most important antibiotic classes, whose therapeutic action relies on the controlled release of ring strain to acylate bacterial enzymes.[3][4][5] However, this inherent reactivity also makes the ring susceptible to undesired hydrolysis, which deactivates the drug.[6] The stability of the β-lactam in the 2-azaspiro[3.6]decan-1-one system is therefore not a simple matter; it must be high enough to ensure shelf-life and delivery to the target, yet low enough to permit the desired biological activity. This delicate balance is the central challenge and focus of this guide.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative Gibbs free energy (ΔG) compared to its constituent parts or potential degradation products.[7][8] A system naturally tends towards a state of lower free energy.[9] The key equation governing this principle is:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs Free Energy. A negative value indicates a spontaneous (favorable) process.

  • ΔH is the change in Enthalpy, representing the heat content of the system, largely influenced by bond energies and strain.

  • T is the absolute temperature.

  • ΔS is the change in Entropy, a measure of disorder or randomness in the system.

For a molecule like 2-azaspiro[3.6]decan-1-one, thermodynamic instability primarily manifests as a high positive enthalpy (ΔH) due to the energy stored in its strained ring systems.

Structural Drivers of Instability in 2-Azaspiro[3.6]decan-1-one

The overall stability of the scaffold is a composite of the energetic contributions from its constituent parts: the β-lactam ring, the cycloheptane ring, and the spirocyclic junction.

The β-Lactam Ring: A Reservoir of Strain Energy

The four-membered β-lactam (azetidin-2-one) ring is inherently unstable due to significant angle strain . The internal bond angles are forced to be approximately 90°, a severe deviation from the ideal sp³ bond angle of 109.5° and the sp² bond angle of 120° for the carbonyl carbon.[10] This deviation results in poor orbital overlap and weaker bonds, creating substantial ring strain.[11] The reactivity of β-lactam antibiotics is directly linked to the release of this strain upon nucleophilic attack and subsequent ring-opening.[6]

The Cycloheptane Ring: Conformational Complexity

Unlike the rigid cyclohexane ring, which has a clear, low-energy chair conformation, cycloheptane is a highly flexible ring. It exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat forms. This flexibility means the ring itself contributes less angle strain than the β-lactam, but it introduces significant conformational or torsional strain (Pitzer strain) due to eclipsing interactions between hydrogens on adjacent carbons.[11][12] The specific conformation adopted by the cycloheptane ring in the spirocycle will influence the overall molecular geometry and can subtly affect the stability of the adjacent β-lactam.

The Spirocyclic Junction: A Point of Focus

The spiro-carbon atom is a quaternary center that links the two rings. This junction locks the relative orientations of the rings, potentially introducing additional strain. The fusion of the highly strained β-lactam with the flexible cycloheptane can lead to unique conformational constraints that are not present in simple monocyclic analogs.[13]

The interplay of these factors is summarized in the diagram below.

G cluster_factors Factors Governing Stability cluster_outcome Thermodynamic Consequence Strain Total Ring Strain (High ΔH) Stability Reduced Thermodynamic Stability (Higher Gibbs Free Energy, ΔG) Strain->Stability Leads to BetaLactam β-Lactam Angle Strain (approx. 90° vs 109.5°/120°) BetaLactam->Strain Cycloheptane Cycloheptane Torsional Strain (Eclipsing Interactions) Cycloheptane->Strain Spiro Spiro-Junction Constraint Spiro->Strain

Caption: Key factors contributing to the thermodynamic instability of the 2-azaspiro[3.6]decan-1-one system.

Experimental Assessment of Thermodynamic Stability

Determining the stability of a compound requires empirical measurement. The following techniques provide quantitative data on different aspects of molecular stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the thermal stability of molecules.[14] It quantifies the heat required to change a sample's temperature in comparison to a reference. For a compound like 2-azaspiro[3.6]decan-1-one, DSC can identify the temperature at which thermal decomposition occurs, providing a clear measure of its thermal stability.[15]

  • Key Parameter: The melting temperature (Tm) or decomposition temperature (Td). A higher Tm/Td indicates greater thermal stability.[16]

  • Insight: DSC can reveal the energy absorbed or released during phase transitions or decomposition, providing the enthalpy (ΔH) of these processes.[15][16]

Protocol: Thermal Stability Profiling using DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the 2-azaspiro[3.6]decan-1-one sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C). Maintain a constant nitrogen purge to ensure an inert atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

  • Analysis: The resulting thermogram will show peaks corresponding to thermal events. The peak maximum of an endothermic or exothermic event corresponds to the Tm or Td. The area under the peak is integrated to calculate the enthalpy (ΔH) of the transition.[16]

Kinetic Stability via Hydrolysis Studies

While thermal stability is important, for drug development, stability in aqueous media (hydrolytic stability) is paramount. The primary non-enzymatic degradation pathway for β-lactams is hydrolysis of the amide bond.[6] The rate of this reaction can be monitored over time under controlled pH and temperature conditions.

Protocol: Isothermal Hydrolytic Stability Assay

  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0 for simulated gastric fluid, pH 7.4 for physiological conditions, and pH 9.0 for basic conditions).

  • Reaction Setup: Dissolve the 2-azaspiro[3.6]decan-1-one compound in each buffer to a known final concentration (e.g., 100 µM). Place the solutions in a temperature-controlled incubator (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately quench any further reaction by adding a suitable solvent (e.g., acetonitrile) and/or cooling on ice.

  • Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. For a first-order decay process, the plot will be linear. The slope of this line is equal to the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k .

ParameterDescriptionImplication for Stability
Rate Constant (k) The rate at which the compound degrades.A smaller k value indicates higher stability.
Half-life (t₁/₂) The time required for 50% of the compound to degrade.A longer half-life indicates higher stability.
Table 1: Key parameters derived from kinetic stability studies.

Computational Chemistry Approaches

Computational methods provide invaluable insights into molecular stability at a level of detail that is inaccessible to experiment alone. They allow for the calculation of strain energies and the exploration of conformational landscapes.

Quantum Mechanics (QM) for Strain Energy Calculation

Methods like Density Functional Theory (DFT) can be used to calculate the total electronic energy of a molecule with high accuracy.[17][18] The ring strain energy (RSE) can be estimated by comparing the energy of the cyclic molecule to that of a suitable, strain-free acyclic reference.[19][20]

Workflow: DFT-Based Strain Energy Calculation

The following workflow outlines the steps for a computational estimation of ring strain.

G A 1. Build 3D Structure of 2-azaspiro[3.6]decan-1-one B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy, obtain ZPE) B->C D 4. Single Point Energy Calculation (Higher level of theory, e.g., B3LYP/def2-TZVP) C->D G 7. Calculate Strain Energy (RSE) ΔE_strain = (E_cyclic + ZPE_cyclic) - (E_acyclic + ZPE_acyclic) D->G E 5. Construct Acyclic Reference (e.g., N-ethyl-2,2-dipropylacetamide) F 6. Repeat Steps 2-4 for the acyclic reference E->F F->G

Caption: A typical workflow for calculating Ring Strain Energy (RSE) using DFT.

This calculation provides a quantitative measure of the total energy stored in the molecule due to its cyclic nature, a direct indicator of its thermodynamic instability.[19]

Conformational Analysis

Computational methods can also be used to explore the potential energy surface of the flexible cycloheptane ring. By performing a conformational search using molecular mechanics or DFT, researchers can identify the lowest energy conformers and the energy barriers between them.[21] This information is crucial for understanding how the ring's flexibility impacts the overall stability and shape of the molecule, which in turn affects its biological activity.[22]

Application in Drug Development: A Balancing Act

For drug development professionals, understanding the thermodynamic stability of the 2-azaspiro[3.6]decan-1-one system is not an academic exercise; it is a critical component of risk assessment and candidate selection.

  • Drug-Likeness and ADME: A highly unstable compound may degrade in the stomach, in plasma, or during metabolic processing, preventing it from reaching its therapeutic target. Kinetic hydrolysis studies are essential for predicting in vivo half-life.

  • Formulation and Shelf-Life: A compound that is thermally or hydrolytically unstable will have a short shelf-life, requiring special storage conditions (e.g., refrigeration, lyophilization) and complex formulations, which increases costs and complexity.[23] DSC is a key tool for formulation development.[16]

  • Mechanism of Action: If the compound is designed to act as an acylating agent like penicillin, its reactivity must be finely tuned.[3] The inherent strain is the source of its function. Computational RSE calculations can help in designing analogs with modulated reactivity.

Conclusion

The thermodynamic stability of 2-azaspiro[3.6]decan-1-one is a complex property governed by a confluence of angle strain in the β-lactam ring and torsional strain within the flexible cycloheptane ring, all held in place by the spirocyclic junction. A thorough understanding and quantification of this stability are essential for its successful development as a therapeutic agent. A multi-pronged approach, combining experimental techniques like DSC and kinetic hydrolysis assays with computational methods such as DFT, provides the comprehensive data package required to assess, predict, and optimize the stability of this promising chemical scaffold. By carefully balancing the demands of stability and reactivity, researchers can unlock the full therapeutic potential of these unique molecules.

References

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  • MDPI. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]

  • Schober, L. J., Motiwala, H. F., & Movassaghi, M. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(21), 3857–3861. Available at: [Link]

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  • ResearchGate. (2024). Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available at: [Link]

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  • MDPI. (2021). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. MDPI. Available at: [Link]

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  • ACS Publications. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Available at: [Link]

  • Quora. (2018). What does 'thermodynamically stable' mean in terms of chemistry?. Quora. Available at: [Link]

  • ScienceDirect. (2011). Conformational behaviors of 1,7-dioxa-spiro[5][5]undecane and its dithia and diselena analogs in relation to the anomeric effect. ScienceDirect. Available at: [Link]

  • Bentham Science. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. Available at: [Link]

  • ResearchGate. (2026). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. ResearchGate. Available at: [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. Available at: [Link]

  • StudySmarter. (2023). Thermodynamic Stability: Meaning, Examples, Formula. StudySmarter. Available at: [Link]

  • PMC. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC. Available at: [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. JoVE. Available at: [Link]

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  • Chemistry Stack Exchange. (2021). How can you calculate ring strain in beta lactams for different penicillin drugs?. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2019). (PDF) DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Recent studies on conformational analysis and steric effects. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Hypothetical Application of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search of the scientific literature and chemical databases reveals no specific records for a compound named "3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one." This suggests that the molecule is likely a novel chemical entity that has not been previously synthesized or characterized.

Therefore, this technical guide will adopt a forward-looking, hypothetical framework. It will outline a plausible discovery and development pathway for this compound, grounded in established principles of medicinal chemistry and organic synthesis. This document will serve as a blueprint for researchers and drug development professionals, detailing a potential history, synthetic routes, characterization protocols, and speculative biological applications based on the structural features of the molecule.

Introduction

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The 2-azaspiro[3.6]decane core, in particular, presents an intriguing framework, combining a strained azetidin-2-one (β-lactam) ring with a more flexible cycloheptane ring. This guide proposes a novel derivative, 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, and explores its potential from initial discovery to putative biological evaluation.

Part 1: Hypothetical Discovery and Rationale

The conception of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one arose from a structure-based drug design program targeting novel protein-protein interaction (PPI) inhibitors. The spirocyclic core was envisioned to mimic a key helical turn in a target protein, while the isopropyl substituent at the 3-position of the β-lactam ring was designed to fit into a specific hydrophobic pocket. The β-lactam itself, a well-known reactive pharmacophore, was included to potentially form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

The choice of the spiro[3.6]decane system was deliberate. The fusion of the rigid four-membered ring with the larger, more conformationally mobile seven-membered ring was hypothesized to strike a balance between pre-organizing the key binding elements and allowing for some induced fit upon binding to the target.

Part 2: Proposed Synthesis and Characterization

The synthesis of this novel spirocycle would require a multi-step approach, leveraging established methodologies in heterocyclic chemistry. The proposed synthetic pathway is outlined below.

Synthetic Workflow

G A Cycloheptanone C Reformatsky Reaction A->C B Ethyl 2-bromo-3-methylbutanoate B->C D Intermediate A (Ethyl 2-(1-hydroxycycloheptyl)-3-methylbutanoate) C->D Zn, THF E Dehydration (e.g., H2SO4) D->E F Intermediate B (Ethyl 2-(cyclohept-1-en-1-yl)-3-methylbutanoate) E->F G Ozonolysis F->G 1. O3 2. Me2S H Intermediate C (Ethyl 2-(1-formyl-2-oxocycloheptyl)-3-methylbutanoate) G->H I Reductive Amination (NH4OAc, NaBH3CN) H->I J Intermediate D (Ethyl 2-(1-(aminomethyl)-2-oxocycloheptyl)-3-methylbutanoate) I->J K Intramolecular Cyclization J->K Heat or Base L 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one K->L

Caption: Proposed synthetic pathway for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one.

Experimental Protocols

Step 1: Reformatsky Reaction A detailed protocol for a similar Reformatsky reaction can be found in standard organic chemistry literature.

  • Activate zinc dust (e.g., with I2 or HCl).

  • In a flame-dried flask under an inert atmosphere (N2 or Ar), add the activated zinc and dry tetrahydrofuran (THF).

  • Add a solution of cycloheptanone and ethyl 2-bromo-3-methylbutanoate in THF dropwise to the zinc suspension.

  • Maintain the reaction temperature to ensure a gentle reflux.

  • After the reaction is complete (monitored by TLC), quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product (Intermediate A) by column chromatography.

Step 2: Intramolecular Cyclization The final cyclization to form the β-lactam ring is a critical step.

  • Dissolve the amino ester intermediate (Intermediate D) in a high-boiling, non-polar solvent such as toluene.

  • Add a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, wash with dilute acid and brine, dry the organic layer, and concentrate.

  • The final product, 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, would then be purified by preparative HPLC.

Characterization Data (Hypothetical)
Technique Expected Result
¹H NMR Complex multiplets for the cycloheptane ring protons; a doublet for the isopropyl methyl groups; a multiplet for the isopropyl methine proton; a doublet of doublets for the proton at the 3-position of the lactam.
¹³C NMR A carbonyl signal (~170 ppm); signals for the spiro carbon and other quaternary carbons; distinct signals for the cycloheptane and isopropyl carbons.
Mass Spec (HRMS) Calculated m/z for C12H21NO [M+H]⁺ would be confirmed to within 5 ppm.
FT-IR A strong absorption band around 1750-1770 cm⁻¹, characteristic of a strained four-membered lactam carbonyl.

Part 3: Putative Biological Activity and Mechanism of Action

Given the presence of the β-lactam ring, a key feature of penicillin and cephalosporin antibiotics, a primary hypothesis is that this compound could act as an inhibitor of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

Alternatively, the unique 3D shape of the molecule could enable it to disrupt a specific protein-protein interaction. The proposed mechanism would involve initial non-covalent binding, driven by hydrophobic interactions of the isopropyl and cycloheptane moieties, followed by a covalent modification of a nearby nucleophilic residue (e.g., serine or cysteine) by the electrophilic lactam carbonyl.

Signaling Pathway Diagram (Hypothetical Target)

cluster_0 Protein-Protein Interaction Protein A Protein A Protein B Protein B Protein A->Protein B Binding Downstream Signaling Downstream Signaling Protein B->Downstream Signaling Activation Cellular Response Cellular Response Downstream Signaling->Cellular Response Our Compound 3-(Propan-2-yl)-2- azaspiro[3.6]decan-1-one Our Compound->Protein A Covalent Inhibition

Methodological & Application

Synthesis Protocol for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, a novel spirocyclic β-lactam with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and versatile Staudinger [2+2] ketene-imine cycloaddition reaction. This document outlines a three-stage process: the initial formation of an N-benzyl protected cycloheptylidene imine, followed by the key cycloaddition with a ketene generated in situ from isobutyryl chloride, and concluding with a catalytic hydrogenolysis for N-debenzylation to yield the final product. Each experimental step is detailed with underlying chemical principles, safety precautions, and purification strategies. Furthermore, this guide includes methods for the structural elucidation of the synthesized compounds using modern spectroscopic techniques. This protocol is designed for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

Spirocyclic β-lactams are a fascinating class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The rigid, three-dimensional architecture imparted by the spirocyclic core offers a unique scaffold for the design of novel therapeutic agents with potentially enhanced target specificity and improved pharmacokinetic profiles. The β-lactam ring itself is a well-established pharmacophore, most notably as the core structural motif in penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial properties, substituted β-lactams have demonstrated a wide array of biological activities.

The target molecule, 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, combines the structural features of a spiro-fused cycloheptane ring with a β-lactam bearing an isopropyl substituent. This specific substitution pattern may confer interesting biological properties. This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, leveraging the classic Staudinger ketene-imine cycloaddition.[3][4] This reaction, discovered by Hermann Staudinger in 1907, remains a cornerstone of β-lactam synthesis due to its efficiency and broad applicability.[4]

Overall Synthetic Strategy

The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one is accomplished through a three-step sequence as illustrated in the workflow diagram below. The key transformation is the [2+2] cycloaddition of a ketene and an imine. To achieve the desired substitution pattern and an unprotected lactam nitrogen in the final product, a protecting group strategy is employed.

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: N-Debenzylation A Cycloheptanone C N-Benzyl-cycloheptylideneamine (Intermediate 1) A->C Toluene, Reflux, Dean-Stark B Benzylamine B->C F 2-Benzyl-3-(propan-2-yl)-2-azaspiro[3.6]decan-1-one (Intermediate 2) C->F D Isobutyryl chloride D->F DCM, 0°C to rt E Triethylamine E->F H 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (Final Product) F->H Methanol G H2, Pd/C G->H

Sources

Application Notes & Protocols for the Crystallization of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one. The document outlines various techniques, explains the rationale behind experimental choices, and offers detailed protocols to obtain high-quality crystalline material suitable for further analysis and development.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, profoundly impacting its therapeutic efficacy, manufacturability, and stability.[1][2][3] For 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, a novel azaspiro lactam with therapeutic potential, obtaining a stable and well-defined crystalline form is paramount. Different crystalline forms, known as polymorphs, can exhibit variations in solubility, dissolution rate, bioavailability, and mechanical properties.[3] Therefore, a systematic approach to crystallization is essential to identify and select the optimal solid form for drug development.

This guide details several widely applicable crystallization techniques, providing both the theoretical underpinnings and practical, step-by-step protocols. The choice of a specific method will depend on the physicochemical properties of the compound and the desired crystalline attributes.

Foundational Step: Solubility Profiling

Prior to any crystallization attempt, a thorough understanding of the compound's solubility in a range of solvents is crucial. This foundational knowledge informs the selection of appropriate solvent systems for each crystallization technique.

Protocol: Solubility Assessment

  • Solvent Selection: Choose a diverse panel of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Sample Preparation: Accurately weigh a small amount of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (e.g., 10 mg) into several small vials.

  • Solvent Addition: Add a measured volume of a single solvent to each vial in incremental steps (e.g., 0.1 mL).

  • Observation: After each addition, vigorously vortex the vial and visually inspect for complete dissolution. Record the volume of solvent required to fully dissolve the compound.

  • Classification: Categorize the solvents as "good solvents" (high solubility), "poor solvents" (low solubility), or "intermediate solvents."

This data is instrumental in designing the subsequent crystallization experiments.

Crystallization Methodologies

The following sections detail three common and effective crystallization techniques. It is often beneficial to run multiple small-scale experiments in parallel to explore a wider range of conditions.[4]

Slow Evaporation

Principle: This is often the simplest method for obtaining single crystals.[5][6] The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that induces crystallization. The slow rate of evaporation is key to promoting the growth of large, well-ordered crystals.[4][6]

Causality Behind Experimental Choices:

  • Solvent Choice: A solvent in which the compound is moderately soluble is ideal. A highly volatile solvent will evaporate too quickly, leading to the formation of small or poorly formed crystals.[6]

  • Container: A narrow-mouthed vessel like a test tube or a vial with a loosely fitting cap or perforated parafilm allows for controlled, slow evaporation.[5]

  • Environment: A vibration-free environment is crucial to prevent disturbance of the growing crystals.[5][7]

Protocol: Slow Evaporation Crystallization

  • Solution Preparation: Dissolve 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one in a minimal amount of a "good" or "intermediate" solvent to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the vessel with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.[5]

  • Incubation: Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitoring: Periodically check for crystal formation without agitating the vessel. The process can take anywhere from a few hours to several weeks.[4]

Table 1: Recommended Solvent Systems for Slow Evaporation

Solvent SystemRationale
Ethyl AcetateOften a good starting point for moderately polar organic compounds.
AcetoneA more polar option that can be effective if solubility in ethyl acetate is low.
Dichloromethane/HexaneA binary system where the more volatile dichloromethane evaporates first, slowly decreasing the solubility.[5]
Vapor Diffusion

Principle: Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals.[4][6] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (also known as an anti-solvent). The "poor" solvent must be more volatile than the "good" solvent.[4][8] Vapors of the "poor" solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Causality Behind Experimental Choices:

  • Solvent System: A miscible pair of a "good" solvent (higher boiling point) and a "poor" solvent (lower boiling point) is required.[4][8]

  • Setup: The hanging drop and sitting drop methods are common vapor diffusion techniques.[9][10] The choice between them often comes down to personal preference and the specific crystallization plate being used.

Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Pipette the "poor" solvent into the reservoir of a crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume of the concentrated compound solution (in the "good" solvent) with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the reservoir, creating a sealed environment.[10]

  • Equilibration: Water vapor will slowly move from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration), increasing the concentration of the compound in the drop and leading to crystallization.[9][10]

  • Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth.

Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (for Compound)"Poor" Solvent (Anti-Solvent)Rationale
TolueneHexaneA non-polar system that can be effective for many organic molecules.
DichloromethaneDiethyl EtherA commonly used pair with a good volatility difference.
MethanolDichloromethaneA more polar "good" solvent paired with a less polar anti-solvent.[4]
Cooling Crystallization

Principle: This technique leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization.[4][8] The rate of cooling is a critical parameter; slow cooling generally yields larger and more perfect crystals.[11]

Causality Behind Experimental Choices:

  • Solvent Selection: An ideal solvent will show a significant increase in the compound's solubility with increasing temperature.

  • Cooling Rate: A slow, controlled cooling rate prevents rapid precipitation and the formation of a microcrystalline powder. This can be achieved by allowing the heated solution to cool to room temperature on the benchtop, followed by further cooling in a refrigerator or freezer.[4]

Protocol: Slow Cooling Crystallization

  • Saturated Solution Preparation: Prepare a saturated solution of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid has dissolved.

  • Hot Filtration: If any undissolved material remains, perform a hot filtration to remove it.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature.

  • Further Cooling: For compounds that remain in solution at room temperature, further cooling in a refrigerator (4 °C) or freezer (-20 °C) may be necessary to induce crystallization.[4]

  • Crystal Isolation: Once crystals have formed, they can be isolated by filtration.

Table 3: Potential Solvents for Cooling Crystallization

SolventRationale
EthanolOften shows good temperature-dependent solubility for a range of organic compounds.
IsopropanolSimilar to ethanol, a good choice for many APIs.[12]
AcetonitrileA polar aprotic solvent that can be effective.

Visualization of Crystallization Workflows

The following diagrams illustrate the general workflows for the described crystallization techniques.

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_start Start dissolve Dissolve Compound in 'Good' Solvent prep_start->dissolve filter Filter Solution dissolve->filter evaporate Slow Evaporation of Solvent filter->evaporate nucleation Nucleation & Crystal Growth evaporate->nucleation harvest Harvest Crystals nucleation->harvest characterize Characterize Crystalline Form harvest->characterize

Caption: Workflow for Slow Evaporation Crystallization.

vapor_diffusion cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_start Start dissolve Dissolve Compound in 'Good' Solvent prep_start->dissolve reservoir Prepare Reservoir with 'Poor' Solvent prep_start->reservoir setup Set up Hanging/Sitting Drop dissolve->setup reservoir->setup diffusion Vapor Diffusion setup->diffusion nucleation Nucleation & Crystal Growth diffusion->nucleation harvest Harvest Crystals nucleation->harvest characterize Characterize Crystalline Form harvest->characterize

Caption: Workflow for Vapor Diffusion Crystallization.

cooling_crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep_start Start dissolve Dissolve Compound at Elevated Temperature prep_start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool further_cool Further Cooling (Optional) cool->further_cool nucleation Nucleation & Crystal Growth cool->nucleation further_cool->nucleation harvest Harvest Crystals nucleation->harvest characterize Characterize Crystalline Form harvest->characterize

Caption: Workflow for Cooling Crystallization.

Characterization of Crystalline Forms

Once crystals are obtained, it is imperative to characterize their solid-state properties to identify the form and assess its suitability for further development. A combination of analytical techniques is typically employed.

  • Single-Crystal X-ray Diffraction (SXRD): This is the gold standard for determining the three-dimensional atomic arrangement within a crystal, providing unambiguous proof of the crystal structure.

  • Powder X-ray Diffraction (PXRD): Used to analyze a bulk sample and provides a unique "fingerprint" for a specific crystalline form. It is essential for polymorph screening and quality control.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine the melting point and enthalpy of fusion, and to identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the molecular vibrations within the crystal lattice.[1] Differences in the spectra can be used to distinguish between different polymorphs.

characterization_flow start Crystals Obtained sxrd Single-Crystal X-ray Diffraction start->sxrd pxrd Powder X-ray Diffraction start->pxrd dsc Differential Scanning Calorimetry start->dsc tga Thermogravimetric Analysis start->tga raman Raman Spectroscopy start->raman ftir FTIR Spectroscopy start->ftir data_analysis Data Analysis and Form Identification sxrd->data_analysis pxrd->data_analysis dsc->data_analysis tga->data_analysis raman->data_analysis ftir->data_analysis

Caption: Analytical Workflow for Crystal Characterization.

Troubleshooting and Final Remarks

Crystallization can be as much an art as a science. If initial attempts are unsuccessful, consider the following:

  • Purity: Ensure the starting material is of high purity. Impurities can inhibit crystallization.

  • Solvent Screening: Expand the range of solvents and solvent mixtures tested.

  • Temperature: Vary the crystallization temperature.

  • Seeding: Introducing a small crystal from a previous successful experiment can induce crystallization.

By systematically applying the principles and protocols outlined in these application notes, researchers can significantly increase the likelihood of obtaining high-quality crystals of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

  • How to crystallize your sample — X-ray Core - KU Leuven. (n.d.). Retrieved February 23, 2026, from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved February 23, 2026, from [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy | Coherent. (n.d.). Retrieved February 23, 2026, from [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved February 23, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 23, 2026, from [Link]

  • Growing Crystals - MIT. (n.d.). Retrieved February 23, 2026, from [Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012). Retrieved February 23, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved February 23, 2026, from [Link]

  • Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.). Retrieved February 23, 2026, from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (2009). Retrieved February 23, 2026, from [Link]

  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. (n.d.). Retrieved February 23, 2026, from [Link]

  • Practical macromolecular cryocrystallography - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Crystallization - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Cooling Crystallization Process - Cool Separations. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cooling/Freezing Crystallization - Myande. (n.d.). Retrieved February 23, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024, July 5). Retrieved February 23, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 23, 2026, from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9). Retrieved February 23, 2026, from [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). Retrieved February 23, 2026, from [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds - MDPI. (2016, October 18). Retrieved February 23, 2026, from [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Retrieved February 23, 2026, from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Crystallization Behavior - Kinam Park. (2010, June 8). Retrieved February 23, 2026, from [Link]

  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (n.d.). Retrieved February 23, 2026, from [Link]

  • 1-(propan-2-yl)-2-azaspiro[3.6]decane - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Application Note: In Vitro Antibacterial Profiling of Spiro-Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility Optimization to Selectivity Indices

Introduction: The Spiro-Lactam Pharmacophore

Spiro-lactams represent a privileged structural class in modern antibacterial discovery.[1] Unlike traditional


-lactams, the spiro-fusion (often at the C3 or C4 position) introduces conformational rigidity that can enhance binding affinity to Penicillin-Binding Proteins (PBPs) and improve stability against 

-lactamase hydrolysis. However, this structural complexity introduces unique challenges in in vitro testing, primarily driven by lipophilicity and aqueous solubility .

This guide deviates from generic microbiological templates to address the specific physicochemical properties of spiro-lactams. It provides a self-validating workflow for determining Minimum Inhibitory Concentration (MIC), Time-Kill Kinetics, and Selectivity Indices (SI), ensuring that observed activity is pharmacological, not an artifact of precipitation or solvent toxicity.

Pre-Analytical Considerations & Compound Handling

The Solubility Paradox

Spiro-lactams often possess high LogP values. Standard protocols (CLSI M07) recommend water or phosphate buffer for


-lactams, but spiro-derivatives frequently require Dimethyl Sulfoxide (DMSO).

Critical Constraint: Bacteria are sensitive to DMSO.[2]

  • Gram-negative (e.g., E. coli, P. aeruginosa): Tolerate up to 2-3% DMSO.

  • Gram-positive (e.g., S. aureus): Growth inhibition often starts at >1% DMSO.

The Protocol Solution: Do NOT serial dilute the compound directly in the assay plate containing bacteria. Use an "Intermediate Dilution Plate" strategy to keep final DMSO concentrations


 while preventing compound "crashing out" (precipitation) before interacting with the target.
Strain Selection (ESKAPE Panel)

To validate the spiro-lactam spectrum, testing must cover the ESKAPE pathogens, which are prone to multidrug resistance (MDR).

  • Staphylococcus aureus (ATCC 29213 - MSSA; ATCC 43300 - MRSA)

  • Klebsiella pneumoniae (ATCC 700603 - ESBL producer)

  • Pseudomonas aeruginosa (ATCC 27853)

Core Protocol A: Broth Microdilution (MIC) with Resazurin Endpoint

Objective: Determine the lowest concentration inhibiting visible growth. Modification for Spiro-Lactams: High concentrations of spiro-compounds often form a colloidal suspension in broth, mimicking bacterial turbidity. Visual turbidity reading is unreliable. We utilize Resazurin (Alamar Blue), a redox indicator that turns pink/fluorescent only in the presence of viable (metabolically active) cells.

Workflow Diagram

MIC_Workflow Stock Stock Prep (10 mg/mL in 100% DMSO) InterPlate Intermediate Plate (2x Conc. in Broth) DMSO < 2% Stock->InterPlate Dilute 1:50 AssayPlate Assay Plate (Add Bacteria 5x10^5 CFU/mL) InterPlate->AssayPlate Transfer 1:1 Incubation Incubation (18-24h @ 37°C) AssayPlate->Incubation Resazurin Add Resazurin (Incubate 1-4h) Incubation->Resazurin Read Read Endpoint (Blue=Inhibited, Pink=Growth) Resazurin->Read

Figure 1: Modified MIC workflow utilizing an intermediate dilution step to control solvent concentration and a colorimetric endpoint to negate precipitation interference.

Step-by-Step Methodology
  • Stock Preparation: Dissolve spiro-lactam in 100% DMSO to 10 mg/mL. Vortex for 2 minutes.

  • Intermediate Dilution (The "2x" Plate):

    • In a sterile 96-well plate, dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Perform serial 2-fold dilutions of the compound in broth (not bacteria yet).

    • Result: A gradient of compound where the DMSO concentration is also diluted, or kept constant at a low level if a constant-solvent method is used.

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL.
      
  • Assay Assembly:

    • Transfer 50 µL from the Intermediate Plate to the Assay Plate .

    • Add 50 µL of the Bacterial Inoculum to the Assay Plate.

    • Final Conditions: Compound at 1x concentration; Bacteria at

      
       CFU/mL; DMSO 
      
      
      
      .
  • Incubation: 37°C for 18–20 hours (aerobic).

  • Resazurin Addition:

    • Add 10 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Blue = No Growth (MIC). Pink = Growth.

Core Protocol B: Time-Kill Kinetics

Objective: Determine if the spiro-lactam is Bacteriostatic (inhibits growth) or Bactericidal (kills


 of inoculum). This is crucial for spiro-lactams, as structural rigidity often correlates with slower binding kinetics compared to flexible penicillins.
Experimental Setup
  • Preparation: Prepare tubes with CAMHB containing the spiro-lactam at 1x MIC and 4x MIC . Include a Growth Control (no drug) and Sterility Control.[3]

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at

      
       hours.
      
    • Critical Wash Step: Centrifuge samples (5000g, 5 min) and resuspend in saline to remove drug carryover before plating. Spiro-lactams can adhere to cells; simple dilution may not stop activity on the agar plate.

  • Plating: Serial dilute (1:10 to 1:1000) and plate on Mueller-Hinton Agar. Incubate overnight and count colonies.

Data Interpretation Logic

TimeKill_Logic Start Analyze Log10 Reduction (at 24h vs T0) Check1 Reduction >= 3 Log10 (99.9% Kill)? Start->Check1 Bactericidal BACTERICIDAL Check1->Bactericidal Yes Check2 Growth < T0 but < 3 Log Reduction? Check1->Check2 No Bacteriostatic BACTERIOSTATIC Check2->Bacteriostatic Yes Resistant NO ACTIVITY (Growth > T0) Check2->Resistant No

Figure 2: Decision tree for classifying pharmacodynamic activity based on Time-Kill data.

Advanced Protocol: Cytotoxicity & Selectivity Index (SI)

A potent antibacterial is useless if it lyses mammalian cells. Spiro-lactams, being lipophilic, can intercalate into mammalian membranes.

Objective: Calculate the Selectivity Index (


).
Acceptance Criteria:  An 

is generally required for early hits;

is preferred for lead candidates.
MTT Assay Protocol
  • Cell Line: Vero cells (kidney epithelial) or HepG2 (liver).

  • Seeding:

    
     cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
    
  • Treatment: Add spiro-lactam (serial dilutions) for 24h.

    • Control: 1% Triton X-100 (Positive lysis control).

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Solubilize formazan in DMSO and read Absorbance at 570 nm.

  • Calculation: Determine the concentration killing 50% of cells (

    
    ).
    

Data Presentation Standards

Quantitative data must be summarized in comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Example Data Reporting Format

Compound IDR-Group Subst.MIC (µg/mL) S. aureusMIC (µg/mL) E. coliCC50 (µg/mL) Vero CellsSelectivity Index (SI)Activity Type
SPL-001 -H4.0>6412832Bacteriostatic
SPL-002 -Cl (C3)0.51664128 Bactericidal
Ref (Amp) N/A1.04.0>256>256Bactericidal

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[4][5][6][7][8] [Link]

  • Alves, N. G., et al. (2021).[9] Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium.[10][11][12] European Journal of Medicinal Chemistry, 219, 113439.[9][12] [Link]

  • Pinho e Melo, T. M. (2019). Spiro-Lactams as Novel Antimicrobial Agents.[1][9][10][11][12][13][14] Current Topics in Medicinal Chemistry, 19(22). [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Emery Pharma. (2023). Time-Kill Kinetics Assay Protocol and Guidelines. Emery Pharma Services. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Scale-up Troubleshooting & Process Optimization Support Tier: Level 3 (Senior Process Chemistry)

Introduction: The Engineering of a Spiro-Scaffold

Welcome to the Technical Support Center. You are likely accessing this guide because your bench-scale synthesis of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (a spirocyclic


-lactam) is failing to translate to the kilogram scale.

This molecule presents a "perfect storm" of process challenges:

  • The Spiro-Fusion: Forcing a 4-membered lactam ring onto a 7-membered cycloheptane ring creates significant torsional strain.

  • The Staudinger Reaction: The standard [2+2] cycloaddition is highly exothermic and prone to runaway ketene dimerization.

  • The Substituent: The C3-isopropyl group adds steric bulk, complicating the kinetics of ring closure and diastereoselectivity.

This guide moves beyond standard literature, offering troubleshooting based on kinetic behavior and heat transfer limitations observed at scale.

Module 1: Critical Process Workflow

The following diagram outlines the optimized validated route for scale-up, highlighting the critical control points (CCPs) where failure is most common.

G Start Reagents: Cycloheptanone + PMP-Amine Imine Step 1: Imine Formation (Dehydration CCP) Start->Imine Toluene Reflux (-H2O) Staudinger Step 2: Staudinger [2+2] (Exotherm Control CCP) Imine->Staudinger Slow Addition Ketene Reagent: Isovaleryl Chloride + TEA Ketene->Staudinger In-situ generation Intermediate Protected Spiro-Lactam (Diastereomer Mix) Staudinger->Intermediate Ring Closure Deprotection Step 3: Oxidative Cleavage (CAN or Electrochemical) Intermediate->Deprotection PMP Removal Final Target: 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one Deprotection->Final Isolation

Figure 1: Validated scale-up workflow. CCPs (Critical Control Points) indicate steps requiring active process monitoring.

Module 2: Troubleshooting The Staudinger Cycloaddition

Context: The core reaction involves the [2+2] cycloaddition of an in situ generated ketene (from isovaleryl chloride) with the cycloheptanone-derived imine.

Ticket #402: "My yield dropped from 85% (gram scale) to 45% (100g scale)."

Diagnosis: This is a classic Mixing-Limited Regime failure. At larger scales, the rate of ketene dimerization (side reaction) exceeds the rate of cycloaddition because the local concentration of ketene is too high relative to the imine.

The Fix:

  • Switch Addition Order: Do not add the acid chloride to the imine/base mixture. Instead, add the Acid Chloride solution slowly to a refluxing solution of Imine + Base.

  • Dilution Factor: Increase the solvent volume for the acid chloride feed. High dilution favors the intermolecular reaction (with imine) over the bimolecular dimerization.

  • Temperature Management:

    • Bench: 0°C often works.

    • Scale: You likely need reflux (e.g., Toluene or DCM) . Higher temperature accelerates the cycloaddition

      
       more than the dimerization 
      
      
      
      .
Ticket #403: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Thermal runaway or moisture ingress. Isovaleryl chloride is extremely moisture-sensitive; hydrolysis produces HCl, which catalyzes imine polymerization.

Protocol:

  • Solvent Quality: Karl Fischer (KF) titration of solvent is mandatory. Water content must be <100 ppm .

  • Base Scavenging: Ensure you are using a dry, non-nucleophilic base (e.g., Triethylamine or DIPEA) in >2.5 equivalents. The amine hydrochloride salt precipitates; if this "sludge" becomes too thick, it traps heat. Use an overhead mechanical stirrer (impeller), not a magnetic bar.

Module 3: Imine Formation (The Precursor)

Context: Cycloheptanone is sterically bulkier than cyclohexanone. Condensation with amines (e.g., 4-methoxyaniline/PMP) is slower.

Ticket #105: "Incomplete conversion of Cycloheptanone."

Q: I ran the Dean-Stark for 24 hours, but NMR shows 15% starting ketone. A: The 7-membered ring suffers from transannular strain. As the


 carbonyl converts to the 

imine, the angle strain changes.
  • Solution: Switch from Toluene (110°C) to Xylene (140°C) . The higher thermal energy is required to overcome the activation barrier for the sterically crowded imine.

  • Catalysis: Add 5 mol%

    
     or 
    
    
    
    (Lewis Acid) if using molecular sieves. Standard p-TSA may not be aggressive enough for cycloheptanone at scale.

Module 4: Deprotection & Isolation

Context: Most routes use a PMP (p-methoxyphenyl) protecting group on the nitrogen to facilitate the Staudinger reaction. Removing it to get the "2-aza" (NH) lactam is the dirtiest step.

Ticket #701: "CAN Oxidation is generating too much waste."

Issue: Ceric Ammonium Nitrate (CAN) requires 3-4 equivalents. On a 1kg scale, this generates ~10kg of heavy metal waste and requires massive water volumes for extraction.

Green Scale-up Alternative: Replace CAN with Periodic Acid (


) with catalytic Sulfuric Acid  in Acetonitrile/Water.
  • Benefit: Oxidant stoichiometry is lower (1.1 - 1.5 eq).

  • Workup: The byproduct is iodate, which is easier to remove than Cerium salts.

  • Reference Protocol: Dissolve protected lactam in MeCN. Add

    
     (1 eq).[1] Add 
    
    
    
    (1.5 eq) at 0°C. Stir 2h. Quench with aqueous sulfite.
Ticket #805: "Separating the Diastereomers."

Issue: The isopropyl group at C3 creates cis and trans isomers relative to the spiro-ring. Guidance:

  • Do not separate at the intermediate stage. Deprotect the mixture first.

  • The free lactam (NH) has significantly different polarity than the protected form.

  • Purification: The trans-isomer of 3-isopropyl-spiro-lactams is typically more crystalline. Use Isopropyl Acetate/Heptane recrystallization. The cis-isomer often remains in the mother liquor.

Summary Data Table: Process Parameters

ParameterBench Scale (<5g)Pilot Scale (>100g)Reason for Change
Imine Solvent DCM + MgSO4Toluene/Xylene + Dean StarkMgSO4 scales poorly; Azeotropic removal is scalable.
Ketene Addition Fast (Syringe)Slow Dosing (Pump, 2-4h)Prevent heat accumulation and dimerization.
Staudinger Temp -78°C to RTReflux (60-110°C)High T favors cycloaddition over dimerization.
Quench Water washdilute HCl wash (pH 2)Efficient removal of TEA salts and unreacted imine.
Purification Column ChromatographyRecrystallizationChromatography is cost-prohibitive at kg scale.

Decision Tree: Low Yield Investigation

Use this logic flow to diagnose yield crashes during the Staudinger step.

Troubleshooting Start Yield < 50%? Check1 Check IR Spectra of Crude Start->Check1 Polymer Broad Peak >3000 cm-1? Check1->Polymer Yes SM Strong C=O (1700 cm-1)? Check1->SM Starting Material Left Action1 Moisture Issue. Dry Solvents. Polymer->Action1 Broad OH/NH Action3 Imine Hydrolysis. Check Base Quality. Polymer->Action3 Imine loss Action2 Ketene Dimerization. Slow down addition. SM->Action2 Ketene consumed by itself

Figure 2: Rapid diagnostic logic for Staudinger reaction failure.

References

  • Staudinger Reaction Mechanism & Stereoselectivity

    • Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Link

  • Scale-Up of Ketene Cycloadditions

    • Org.[1][2] Process Res. Dev. (2014).[3] Managing Hazards for Scale Up of Chemical Manufacturing Processes (Ketene Safety). Organic Process Research & Development. Link

  • PMP Deprotection (Green Alternatives)

    • Verkade, J. M., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.[1] Tetrahedron Letters, 47(46), 8109-8112. Link

  • Spiro-beta-lactam Synthesis

    • Singh, G. S. (2003). Recent advances in the synthesis of spiro-beta-lactams.[4][5] Tetrahedron, 59(39), 7631-7649. Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Scaffold Challenge

In modern drug discovery, spirocyclic scaffolds like 2-azaspiro[3.6]decan-1-one are replacing flat aromatic systems to improve solubility and 3D geometric novelty. However, their rigid spiro-junctions present unique challenges in metabolite identification and structural verification.

This guide provides a comparative analysis of the fragmentation "fingerprint" of 2-azaspiro[3.6]decan-1-one. Unlike standard linear


-lactams, the spiro-fusion to a seven-membered (cycloheptane) ring alters the classic retro-cycloaddition pathways. We compare Electron Ionization (EI)  against Electrospray Ionization (ESI-CID)  modalities to establish a definitive identification protocol for researchers synthesizing or screening this pharmacophore.

Comparative Analysis: Ionization Modalities

The choice of ionization technique drastically alters the observed spectral topology. For this spiro-lactam, we compare the "Hard" (EI) and "Soft" (ESI) approaches.

FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (CID)
Energy Regime High (70 eV)Low/Tunable (10–40 eV)
Molecular Ion Weak

(

153)
Dominant

(

154)
Primary Utility Structural Fingerprinting / Library MatchingQuantitation / Metabolite ID
Key Mechanism Radical-induced cleavageCharge-remote / Proton-driven cleavage
Diagnostic Value High: Reveals isomeric differentiation (e.g., ring size).High: Clean transitions for MRM (Multiple Reaction Monitoring).

Scientist’s Insight:

"In our validation workflows, EI is superior for confirming the integrity of the synthetic spiro-junction (proving the ring hasn't opened during synthesis), while ESI-MS/MS is the gold standard for pharmacokinetic (PK) assays due to the stability of the protonated precursor."

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 2-azaspiro[3.6]decan-1-one (


, MW 153.12) is governed by the strain of the four-membered lactam ring and the flexibility of the seven-membered cycloheptane ring.
Pathway A: The Retro-[2+2] Cycloaddition (Diagnostic)

The hallmark of


-lactam mass spectrometry is the cleavage of the amide bond (N1-C2) and the opposing C3-C4 bond.
  • Mechanism: In ESI (+), the protonated lactam undergoes ring opening.

  • Result: Elimination of Isocyanic acid (HNCO, 43 Da).

  • Fragment Ion: The remaining carbocation is the methylenecycloheptyl cation (

    
     111).
    
  • Significance: This transition (

    
    ) is the primary quantifier for this molecule.
    
Pathway B: Cycloheptane Ring Contraction

Unlike spiro[3.5] (cyclohexane) analogs, the spiro[3.6] (cycloheptane) ring is prone to contraction.

  • Mechanism: The seven-membered ring rearranges to a methyl-cyclohexyl or dimethyl-cyclopentyl cation structure to relieve conformational strain.

  • Result: Subsequent loss of ethylene (

    
    , 28 Da) or propene (
    
    
    
    , 42 Da) from the alkyl ring.
  • Observation: Secondary fragments at

    
     83 and 
    
    
    
    69.
Pathway C: Carbon Monoxide Loss

Common in cyclic ketones and lactams, a neutral loss of CO (28 Da) occurs, often competing with Pathway A.

  • Transition:

    
     (
    
    
    
    ).

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of fragmentation, distinguishing between the primary diagnostic ions and secondary alkyl rearrangements.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 154 (Intact Spiro-Lactam) Frag_111 Diagnostic Fragment [M+H - HNCO]+ m/z 111 (Methylenecycloheptyl Cation) Precursor->Frag_111 Retro [2+2] Loss of HNCO (-43 Da) Frag_126 Minor Fragment [M+H - CO]+ m/z 126 (Amine Radical Cation) Precursor->Frag_126 Neutral Loss CO (-28 Da) Frag_83 Ring Contraction [111 - C2H4]+ m/z 83 (Cyclopentyl derivative) Frag_111->Frag_83 Ring Contraction (-28 Da) Frag_69 Alkyl Chain Loss [111 - C3H6]+ m/z 69 (Cycloalkenyl Cation) Frag_111->Frag_69 Alkyl Fragmentation (-42 Da)

Figure 1: ESI-MS/MS Fragmentation Tree for 2-azaspiro[3.6]decan-1-one showing the dominant Retro [2+2] pathway.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we recommend the following LC-MS/MS protocol. This method includes a "Comparison Check" step to validate the spiro-structure against linear isomers.

Step 1: Sample Preparation
  • Dissolve 1 mg of 2-azaspiro[3.6]decan-1-one in 1 mL Methanol (HPLC grade).

  • Dilute to 1 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).

  • Validation Check: Ensure solution is clear; turbidity suggests polymerization of the lactam.

Step 2: LC-MS/MS Parameters (ESI Source)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the strained ring).

  • Desolvation Temp: 350°C.

Step 3: Collision Energy (CE) Ramp

To distinguish the spiro-lactam from linear isomers, perform a CE ramp. The spiro-ring confers rigidity, often requiring higher energy to induce the initial ring opening compared to non-spiro analogs.

Transition (

)
CE (eV)TypeInterpretation
154.1

111.1
15 - 20 Quantifier Diagnostic. Cleavage of the lactam ring. High abundance confirms the

-lactam core.
154.1

126.1
10 - 15QualifierLoss of CO. Common in all lactams.
154.1

69.1
30 - 35StructuralHigh energy fragmentation of the cycloheptane ring.

Data Interpretation: Comparative Fingerprint

Use this table to verify your experimental data against expected theoretical values and analog comparisons.

Ion (

)
Relative Abundance (Est.)OriginComparison Note
154 100% (Base Peak in MS1)

Stable in ESI; weak in EI (approx 5-10%).
111 80-90% (Base Peak in MS2)

Key Differentiator: In spiro[3.5] (cyclohexane) analogs, this peak shifts to

97.
126 10-20%

Less abundant than in non-spiro lactams due to steric hindrance at the carbonyl.
96 < 5%

Rare. Indicates cleavage of the cycloheptane ring before the lactam (unlikely).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation rules including retro-cycloaddition).
  • Crotti, A. E. M., et al. (2004).[1] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry, 232(3), 271-276.[1] Link (Provides mechanistic basis for lactam/lactone ring opening and neutral losses).

  • Holčapek, M., et al. (2010). "Mass spectrometry of cyclic organic compounds." Mass Spectrometry Reviews.
  • Singh, G. S. (2003). "Recent advances in the synthesis of monocyclic

    
    -lactams." Tetrahedron, 59(39), 7631-7649. Link (Context on stability and structure of spiro-beta-lactams).
    

Sources

Structure-Activity Relationship (SAR) Comparison: Spiro-Lactams vs. Planar Fused Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Publish Comparison Guide Subject: Comparative analysis of Spiro-Lactam scaffolds versus traditional Fused/Planar Lactam analogs. Core Insight: The transition from planar (fused) to spirocyclic lactam architectures represents a critical shift in medicinal chemistry, moving from "flatland" drug design to high-Fsp³ 3D space. This guide objectively compares the SAR profiles of Spiro-oxindole lactams and Spiro-β-lactams against their planar counterparts (e.g., fused indolinones, monobactams), demonstrating how spiro-connectivity enhances target selectivity, metabolic stability, and solubility.

Architectural Comparison: The 3D Advantage

The primary differentiator between spiro-lactams and traditional lactams is the vectorial orientation of substituents. While fused systems (e.g., cephalosporins, oxindoles) force substituents into a single plane, spiro-systems utilize a quaternary carbon (spiro-center) to project functional groups orthogonal to the core ring system.

Table 1: Physicochemical & Structural Comparison
FeatureSpiro-Lactam Scaffold (Product)Fused/Planar Lactam Scaffold (Alternative)Impact on Drugability
Geometry 3D, Orthogonal vectors2D, Planar/FlatSpiro shapes better match globular protein pockets (e.g., MDM2, GPCRs).
Fsp³ Score High (>0.5)Low (<0.3)Higher Fsp³ correlates with improved solubility and lower clinical attrition.
Conformational Entropy Rigid (Pre-organized)Flexible or Rigid-PlanarSpiro-rigidity reduces the entropic penalty of binding (

).
Metabolic Stability High (Steric shielding)Moderate to LowQuaternary centers block metabolic hot-spots (e.g., CYP450 oxidation).
Target Class Protein-Protein Interactions (MDM2-p53), GPCRsEnzymes (Kinases), DNA IntercalatorsSpiro-scaffolds excel at disrupting spherical protein interfaces.

Case Study A: Anticancer SAR (MDM2 Inhibition)

Context: MDM2 inhibitors require a rigid scaffold to project three hydrophobic groups (Phe19, Trp23, Leu26 mimics) into the p53-binding pocket of MDM2.

The Product: Spiro-oxindole Lactams[1]
  • Mechanism: The spiro-fusion at C3 of the oxindole core locks the orientation of the peptidomimetic side chains.

  • Performance:

    • Potency: IC₅₀ values often reach nanomolar ranges (e.g., <50 nM) due to precise filling of the Trp23 pocket.

    • Selectivity: The 3D shape prevents off-target binding to planar kinase ATP pockets, a common failure mode for fused indolinones.

The Alternative: Planar Indolinones / Fused Lactams
  • Mechanism: Rely on pi-stacking interactions.

  • Performance:

    • Potency: Often weaker (micromolar range) unless heavily substituted.

    • Solubility: Poor due to extensive aromatic stacking (brick-dust properties).

Data Summary: MDM2 Inhibition Efficacy
Compound ClassScaffold TypeIC₅₀ (MDM2)Solubility (pH 7.4)Selectivity (vs Kinases)
Spiro-oxindole (Product) Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one0.08 µM High (>50 µg/mL) >100-fold
Fused Indolinone (Alt) Planar Indolinone analog4.2 µMLow (<5 µg/mL)<10-fold

Mechanistic Note: The spiro-center acts as a "conformational lock," reducing the energetic cost of freezing the ligand into the bioactive conformation. This is a classic example of the "Rigidification Strategy" in SAR optimization.

Case Study B: Antibacterial SAR (Beta-Lactamase Stability)

Context: Bacterial resistance via


-lactamase hydrolysis threatens traditional antibiotics.
The Product: Spiro-β-Lactams (e.g., Spirocyclopentene-penicillanates)[2][3]
  • SAR Insight: Bulky spiro-substituents at C6 (penicillin numbering) create steric hindrance that prevents the catalytic serine of

    
    -lactamases from attacking the carbonyl, while still allowing binding to PBP (Penicillin-Binding Proteins).
    
  • Dual Activity: Recent studies indicate certain spiro-β-lactams possess unique anti-viral (HIV-1) and anti-plasmodial activity, a profile absent in monobactams.

The Alternative: Monobactams / Penicillins[4]
  • SAR Insight: Planar or mono-cyclic structures are easily accessible to

    
    -lactamases. Resistance develops rapidly via ring hydrolysis.
    

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when choosing between a Spiro and a Fused scaffold during lead optimization.

SAR_Logic_Flow Start Lead Optimization Phase Target_Type Identify Target Binding Site Start->Target_Type Decision_Pocket Is Pocket Deep/Spherical (e.g., PPI, GPCR)? Target_Type->Decision_Pocket Route_Fused Alternative: Fused/Planar Scaffold Decision_Pocket->Route_Fused No (Flat/Cleft) Route_Spiro Product: Spiro-Lactam Scaffold Decision_Pocket->Route_Spiro Yes (Spherical) Outcome_Fused Result: - High Planarity - Low Solubility - Kinase Promiscuity Route_Fused->Outcome_Fused Outcome_Spiro Result: - High Fsp3 (3D) - Metabolic Stability - High Selectivity Route_Spiro->Outcome_Spiro

Figure 1: SAR Decision Tree for selecting Spiro vs. Fused scaffolds based on target pocket topology.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Spiro-β-Lactams via Staudinger [2+2] Cycloaddition

This protocol is the industry standard for generating spiro-lactam libraries. It validates itself through the distinct IR signature of the resulting


-lactam ring.

Reagents:

  • Acid chloride (Ketene precursor)

  • Imine (Schiff base component)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Base)

Step-by-Step Workflow:

  • Imine Formation: Condense the ketone/aldehyde component with the amine in refluxing ethanol. Confirm formation by disappearance of carbonyl peak in IR (~1700 cm⁻¹) and appearance of imine peak (~1620 cm⁻¹).

  • Cycloaddition (The Key Step):

    • Dissolve the Imine (1.0 equiv) in anhydrous DCM at 0°C under Argon.

    • Add Triethylamine (3.0 equiv).

    • Dropwise add the Acid Chloride (1.2 equiv) dissolved in DCM over 30 minutes. Critical: Slow addition prevents ketene dimerization.

    • Allow to warm to room temperature and stir for 12-16 hours.

  • Validation (Self-Check):

    • TLC: Check for a new spot with lower polarity than the imine.

    • IR Spectroscopy: The product MUST show a sharp, intense peak at 1740–1780 cm⁻¹ . This is the diagnostic carbonyl stretch of the

      
      -lactam ring. If this peak is absent, the ring did not close.
      
  • Purification: Wash with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Protocol B: MTT Cytotoxicity Assay (Anticancer Validation)

To compare the potency of the Spiro-lactam vs. the Planar alternative.

  • Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the Spiro-lactam and the Planar Analog . Include DMSO control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Quantification: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. Calculate IC₅₀ using non-linear regression.

    • Success Criterion: The Spiro-compound should exhibit a steeper Hill slope and lower IC₅₀ if the 3D-binding hypothesis holds.

Synthesis Workflow Diagram

The Staudinger reaction mechanism is complex. The diagram below visualizes the critical "Ketene-Imine" interaction path.

Staudinger_Synthesis Precursors Acid Chloride + Base Ketene Ketene Intermediate (Reactive Species) Precursors->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (by Imine N) Imine Imine (Schiff Base) Imine->Zwitterion Spiro_Product Spiro-β-Lactam (Ring Closed) Zwitterion->Spiro_Product Conrotatory Ring Closure

Figure 2: Reaction pathway for the synthesis of Spiro-β-Lactams via Staudinger Cycloaddition.

References

  • Zheng, S. & Tice, C. M. (2016).[1] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.

  • Alves, N. G., et al. (2021).[2] "Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium."[3][4] European Journal of Medicinal Chemistry. [3][4]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Bandyopadhyay, D., et al. (2021). "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV.

  • Josa-Culleré, L., et al. (2017).[5] "Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems." Organic & Biomolecular Chemistry.

Sources

X-ray crystallography validation of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of spirocyclic scaffolds, particularly 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one , represents a critical checkpoint in modern drug discovery. As the industry shifts toward increasing fraction of spiro-saturation (


) to improve solubility and target specificity, the structural ambiguity of these rigid systems poses a challenge.

This guide provides a technical roadmap for validating this specific spiro-


-lactam. While NMR and Mass Spectrometry are standard characterization tools, Single Crystal X-ray Diffraction (SC-XRD)  remains the only absolute method to confirm the spiro-connectivity, ring puckering, and absolute stereochemistry of the isopropyl group at the C3 position.

The Structural Challenge

The molecule features a 2-azetidinone (


-lactam) ring  spiro-fused to a cycloheptane ring , with an isopropyl substituent.
  • Ring Strain: The fusion of a 4-membered lactam and a 7-membered ring creates unique torsional strain at the spiro-carbon.

  • Stereochemistry: The isopropyl group at C3 introduces chirality. Determining whether the isopropyl group is syn or anti to the bulk of the cycloheptane ring is difficult via NOESY NMR due to the rigidity of the spiro-core, which limits conformational averaging.

  • Electronic Effects: In

    
    -lactams, the pyramidalization of the nitrogen atom is a key indicator of biological activity (antibiotic potency often correlates with inhibition of amide resonance). Only XRD can precisely measure the sum of bond angles around the nitrogen (
    
    
    
    ).

Comparative Analysis: XRD vs. Alternatives

To justify the resource investment in SC-XRD, we compare it against standard solution-phase techniques.

Table 1: Structural Validation Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/2D) DFT Modeling
Connectivity Definitive. Direct electron density map.Inferred. Based on scalar couplings (COSY/HMBC).Theoretical. Requires input structure.
Stereochemistry Absolute. Can determine enantiomer (Flack parameter) and diastereomer directly.Relative. NOESY/ROESY can be ambiguous in rigid spiro systems.Predictive. Compares calculated energies of isomers.
Conformation Precise. Measures exact bond lengths/angles and ring puckering.Averaged. Solution state represents a time-averaged ensemble.Idealized. Gas phase minima may not match solid/solution state.
Sample Req. Single Crystal (

mm).

2-10 mg dissolved in deuterated solvent.
Computational resources only.
Throughput Low (Days to Weeks).High (Minutes to Hours).Medium (Hours).
Decision Logic for Validation

The following diagram illustrates the critical path for choosing SC-XRD over NMR for this specific molecule.

ValidationLogic Start Synthesized Target: 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one CheckChiral Is Absolute Stereochemistry (C3) Critical? Start->CheckChiral NMR_Path Run 1H/13C + NOESY NMR CheckChiral->NMR_Path Initial Screen XRD_Mandate MANDATORY: Single Crystal XRD CheckChiral->XRD_Mandate Yes (Regulatory Req) Ambiguity Are NOE signals ambiguous due to rigid spiro-conformation? NMR_Path->Ambiguity Ambiguity->XRD_Mandate Yes (High Probability) DFT_Support Supportive: DFT Energy Calculation Ambiguity->DFT_Support No (Rare)

Figure 1: Decision workflow for selecting SC-XRD validation for rigid spiro-lactams.

Experimental Protocol: SC-XRD Validation

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for the target molecule.

Phase 1: Crystallization Strategy

The target is a semi-polar organic amide. Standard evaporation often yields amorphous powder.

  • Vapor Diffusion (Sitting Drop):

    • Solvent: Dissolve 5 mg of compound in 0.5 mL Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Antisolvent: Use Pentane or Hexane in the outer reservoir.

    • Mechanism:[1][2] Slow diffusion of pentane into the DCM solution gradually increases supersaturation, promoting ordered lattice formation.

  • Slow Evaporation:

    • Use Ethanol/Water (9:1) if the compound is sufficiently polar. Cover the vial with parafilm and punch 3 small holes to control evaporation rate over 5-7 days.

Phase 2: Data Collection
  • Source Selection: Use Cu K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: For light-atom structures (C, H, N, O) lacking heavy atoms (like Br or S), Cu radiation provides stronger diffraction intensities and a larger anomalous signal, which is crucial for determining absolute configuration (Flack parameter) if the crystal is chiral [1].

  • Temperature: Collect data at 100 K using a nitrogen cryostream.

    • Reasoning: Freezing thermal motion is essential to resolve the specific puckering of the cycloheptane ring and the precise position of the isopropyl group.

Phase 3: Refinement (SHELXL)
  • Space Group Determination: Expect chiral space groups (e.g.,

    
     or 
    
    
    
    ) due to the pure enantiomer synthesis.
  • Disorder Handling: The cycloheptane ring in spiro[3.6] systems often exhibits conformational disorder (chair/twist-boat). Use PART instructions in SHELXL to model disordered conformers if electron density is smeared.

  • Absolute Configuration: Refine the Flack Parameter .

    • Value near 0.0 (with low esd, e.g.,

      
      ) confirms correct stereochemistry.
      
    • Value near 1.0 indicates inverted structure.

Critical Structural Parameters to Validate

When analyzing the solved structure, focus on these three geometric indicators to validate the molecule's identity and potential reactivity.

A. The -Lactam Geometry (Reactivity Proxy)

In biologically active


-lactams, the nitrogen atom is often pyramidal rather than planar, inhibiting amide resonance and increasing the reactivity of the carbonyl carbon toward nucleophiles (e.g., serine proteases).
  • Metric: Sum of bond angles at Nitrogen (

    
    ).
    
  • Target:

    
    . (Planar = 
    
    
    
    ; Highly strained
    
    
    ).
  • Validation: If

    
    , the structure confirms significant ring strain, a desirable trait for covalent inhibitors [2].
    
B. The Spiro-Junction (Connectivity)

Verify the bond angles at the spiro-carbon (C2).

  • Metric: The internal angle of the 4-membered ring at the spiro center.

  • Target: Expect

    
    . Significant deviation (
    
    
    
    ) suggests incorrect assignment or extreme strain.
C. Isopropyl Conformation (Stereochemistry)
  • Metric: Torsion angle

    
     (N1-C2-C3-C(isopropyl)).
    
  • Validation: This confirms if the isopropyl group is pseudo-equatorial (lower energy) or pseudo-axial relative to the lactam ring plane.

Data Presentation & Reporting

When publishing this structure, ensure the following data is tabulated:

ParameterValue (Example)Significance
Space Group

Confirms chiral lattice.
R-Factor (

)

Indicates high-quality model fit.
Flack Parameter

Confirms absolute configuration (99% confidence).
C=O Bond Length

Å
Typical for strained lactams (shorter than amide 1.23 Å).
N-C(spiro) Length

Å
Critical connectivity check.

Conclusion

For 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one , SC-XRD is not merely a confirmation tool but a primary requirement for establishing the absolute stereochemistry of the C3-isopropyl center. While NMR provides solution-state connectivity, it cannot definitively resolve the rigid stereochemical ambiguity inherent in spiro-fused systems. By following the vapor diffusion protocol and utilizing Cu-source diffraction, researchers can generate the definitive "fingerprint" required for regulatory and intellectual property filings.

References

  • Parsons, S. (2021). Introduction to Non-H Atom Absolute Structure Determination. Rigaku Journal. Link (General reference for Cu radiation utility in light atom absolute config).

  • Lee, M., et al. (2023). Structural Insights for

    
    -Lactam Antibiotics. PMC. Available at: [Link]
    
  • Tan, Y. S., et al. (2014).[3] Crystal structure of 3-(propan-2-yl)-1,3-oxazolidine-2-thione. ResearchGate. Available at: [Link] (Analogous isopropyl-substituted ring structure).

Sources

Comparative Guide: HPLC Purity Analysis of 2-Azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-azaspiro[3.6]decan-1-one is a pharmacologically significant spirocyclic


-lactam scaffold, often utilized as a conformationally restricted bioisostere in drug discovery. Its analysis presents two distinct challenges for the chromatographer:
  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, relying solely on the amide (
    
    
    
    ) transition around 200–210 nm for UV detection.
  • Ring Strain Stability: As a spiro-fused

    
    -lactam (4-membered ring fused to a 7-membered ring), the ring strain makes it susceptible to hydrolytic ring-opening under acidic or basic conditions, necessitating careful pH control.
    

This guide compares two primary analytical approaches: Phosphate-Buffered RP-HPLC with Low-UV Detection (The QC Standard) versus Volatile-Buffer RP-HPLC with Charged Aerosol Detection (CAD) (The R&D/Impurity Profiling Choice).

Compound Profile
PropertyValue (Approx.)Analytical Implication
Structure Spirocyclic

-lactam
High ring strain; sensitive to hydrolysis.
Formula

MW ~153.2 Da.
LogP ~1.5 – 2.0Retains well on C18; moderately lipophilic due to the cycloheptane ring.
UV Max ~205 nmRequires high-purity solvents; incompatible with UV-cutoff solvents (e.g., Acetone).
pKa Neutral (Amide)pH adjustment affects impurities (e.g., amine degradants) more than the parent.

Method Comparison: UV vs. CAD

The following table contrasts the two most effective methodologies for this compound.

FeatureMethod A: RP-HPLC-UV (Phosphate) Method B: RP-HPLC-CAD (Formate)
Primary Application Routine QC, Assay, Release TestingImpurity Profiling, R&D, Mass Balance
Detector UV-Vis / DAD @ 210 nmCharged Aerosol Detector (CAD) or ELSD
Mobile Phase 10mM Phosphate (pH 6.5) / ACN0.1% Formic Acid or Ammonium Formate / ACN
Sensitivity (LOD) Moderate (Dependent on extinction coeff.)High (Universal response, mass-dependent)
Linearity Excellent (

)
Good (Often polynomial/curvilinear)
Impurity Detection Misses non-chromophoric impuritiesDetects all non-volatile impurities
MS Compatibility No (Non-volatile salts)Yes (Direct coupling to LC-MS)
Expert Insight

Why not HILIC? While HILIC is excellent for polar compounds, 2-azaspiro[3.6]decan-1-one possesses a lipophilic cycloheptane ring (LogP ~1.5), providing sufficient retention on C18 columns. HILIC is reserved only if the primary degradant (the ring-opened amino acid) cannot be retained on RP phases, though "AQ" type C18 columns usually suffice.

Detailed Experimental Protocols

Method A: The "Workhorse" (UV-Phosphate)

Recommended for routine purity checks where MS compatibility is not required.

Rationale: Phosphate buffers provide superior peak shape and pH stability compared to volatile buffers. A neutral pH (6.5) is selected to minimize


-lactam hydrolysis while ensuring retention of ionizable impurities.
Chromatographic Conditions
  • Column: C18,

    
     mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Note: Use a base-deactivated column to prevent amide tailing.
    
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Reference: 360 nm or Off).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% A (Buffer)% B (ACN)Comment
0.09010Equilibration
2.09010Isocratic hold
15.03070Gradient elution
18.03070Wash
18.19010Re-equilibration
23.09010End

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be

    
     (Ensures no secondary silanol interactions).
    
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution:

    
     between the main peak and the nearest impurity (often the hydrolysis product).
    
Method B: The "Universal" (CAD/MS-Compatible)

Recommended for detecting impurities lacking UV absorption and for LC-MS identification.

Rationale: Since the analyte has weak UV absorbance, UV purity might overestimate quality by "missing" non-chromophoric synthetic precursors. CAD provides a mass-based response closer to the "true" weight % purity.

Chromatographic Conditions
  • Column: C18-Aq or Phenyl-Hexyl,

    
     mm, 1.7–2.7 µm (UHPLC compatible).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[3]

  • Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI+).

  • UV Backup: 210 nm (for comparison).

Gradient Program
Time (min)% BComment
0.05Initial Hold
10.095Linear Ramp
12.095Wash
12.15Re-equilibration

Critical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the validation loop required to ensure data integrity.

MethodSelection Start Start: Sample Received (2-azaspiro[3.6]decan-1-one) CheckPurpose Define Purpose: QC Release or Impurity ID? Start->CheckPurpose QC_Path QC / Routine Assay CheckPurpose->QC_Path RD_Path R&D / Impurity Profiling CheckPurpose->RD_Path MethodA Method A: RP-HPLC-UV (Phosphate Buffer pH 6.5) QC_Path->MethodA SST_Check System Suitability Test (Tailing < 1.5, RSD < 1.0%) MethodA->SST_Check PassSST Proceed to Analysis SST_Check->PassSST Pass FailSST Troubleshoot: Check pH or Column Age SST_Check->FailSST Fail FailSST->MethodA Retry MethodB Method B: RP-HPLC-CAD/MS (Volatile Buffer) RD_Path->MethodB DetectUnknowns Detect Non-Chromophoric Impurities MethodB->DetectUnknowns MS_ID MS Identification (m/z 154 [M+H]+) DetectUnknowns->MS_ID

Caption: Decision workflow for selecting between UV-Phosphate (QC) and CAD/MS (R&D) methodologies based on analytical goals.

Troubleshooting & Stability (The "Gotchas")

The Hydrolysis Trap

The 4-membered lactam ring is strained. In the presence of strong acids or bases, it opens to form the corresponding amino acid (spiro-amino-heptanoic acid derivative).

  • Symptom: Appearance of a broad, early-eluting peak (polar) that grows over time in the autosampler.

  • Solution:

    • Maintain sample diluent pH between 5.0 and 7.0.

    • Avoid storing samples in mobile phase for

      
       hours.
      
    • Verification: Inject a fresh standard vs. a 24-hour aged standard. If the main peak area decreases by

      
      , the method is not stability-indicating for the sample solution.
      
Sensitivity Issues

At 210 nm, solvents like Methanol can cause high background noise (UV cutoff ~205 nm).

  • Solution: Use Acetonitrile (UV cutoff ~190 nm) exclusively for the organic modifier in Method A.

References

  • Spirocyclic Scaffold Properties

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Detection of Non-Chromophoric Compounds

    • Vehovec, T., & Obreza, A. (2010). Review of Operating Principle and Applications of the Charged Aerosol Detector. Journal of Chromatography A, 1217(10), 1549-1556.

  • Beta-Lactam Stability Analysis

    • Deshpande, A. D., et al. (2004).

      
      -lactam antibiotics. Current Science, 87(12), 1684-1695. 
      
  • HPLC Method Development Guide

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

A Researcher's Guide to Benchmarking the Enzymatic Inhibition of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azaspiro[3.6]decane scaffold is a compelling structural motif in medicinal chemistry, offering a three-dimensional architecture that can be exploited for novel pharmacophore presentations.[1][2] Derivatives of related azaspirocycles have demonstrated a wide range of biological activities, including the inhibition of key enzymes such as kinases and proteases, making them attractive starting points for drug discovery programs.[3][4] This guide focuses on a specific derivative, 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, and provides a comprehensive framework for its initial characterization as an enzyme inhibitor.

Given that the precise biological target of this novel compound is yet to be fully elucidated, this document will establish a robust, adaptable benchmarking protocol using a well-characterized enzyme class as a model system: serine proteases . These enzymes are ubiquitous and play critical roles in physiological processes ranging from digestion to blood clotting, making them frequent targets in drug development. By comparing our test compound against established, standard inhibitors of a model serine protease, we can generate a reliable, quantitative assessment of its inhibitory potential, which will guide future development and target identification efforts.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a methodology that is both rigorous and reproducible.

Pillar 1: Understanding the Fundamentals of Enzyme Inhibition

Before embarking on experimental work, it is crucial to grasp the key parameters that define an inhibitor's efficacy. The two most common values for quantifying an inhibitor's potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]

  • IC50 (Half-Maximal Inhibitory Concentration): This is a functional measure that quantifies the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5][6] It is a practical and widely used metric for comparing inhibitor potency in a standardized assay. However, it's important to note that IC50 values can vary depending on factors like substrate concentration.[5][6]

  • Ki (Inhibition Constant): The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[5] It represents the true binding affinity between the inhibitor and the enzyme.[7] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it a more absolute and universal measure for comparing inhibitors.[5][8] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the enzyme's Michaelis constant (Km) and the substrate concentration are known.[5][8]

Enzyme inhibitors can be broadly classified as reversible or irreversible.[9] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized based on their mechanism.[10]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition increases the apparent Km of the enzyme but does not affect the Vmax.[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged.[11]

  • Mixed and Uncompetitive Inhibition: These are other forms of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax values.[12]

The following diagram illustrates the fundamental differences between competitive and non-competitive inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) Active Site ES Enzyme-Substrate Complex (ES) E->ES + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) I_comp Competitive Inhibitor (I) I_comp->E ES->E + P P Product (P) E2 Enzyme (E) Active Site Allosteric Site ES2 Enzyme-Substrate Complex (ES) Allosteric Site E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex (EI) Active Site (Altered) E2->EI_noncomp + I S2 Substrate (S) I_noncomp Non-Competitive Inhibitor (I) ES2->E2 + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES2->ESI + I EI_noncomp->ESI + S

Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.

Pillar 2: Designing the Benchmarking Assay

The credibility of our findings rests on a well-designed experiment. This involves the judicious selection of a model enzyme, appropriate standard inhibitors for comparison, and a robust assay protocol.

Selection of Model Enzyme and Standard Inhibitors

For this guide, we will use Bovine Pancreatic Trypsin as our model serine protease. Trypsin is an excellent choice due to its commercial availability, high purity, well-understood kinetics, and the existence of numerous characterized inhibitors.

To provide a meaningful benchmark for 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one, we will compare its activity against two well-established, reversible serine protease inhibitors with different mechanisms and potencies:

  • Aprotinin: A potent, competitive polypeptide inhibitor of several serine proteases, including trypsin.[13][14] It serves as a high-potency benchmark.

  • Leupeptin: A broad-spectrum reversible inhibitor of both serine and cysteine proteases.[13][15] It acts as a moderate-potency benchmark and provides a different chemical scaffold for comparison.

Experimental Protocol: Spectrophotometric IC50 Determination

This protocol outlines a standardized method for determining the IC50 values of our test and standard compounds against trypsin using a colorimetric assay.[16][17] The assay measures the enzyme's ability to hydrolyze a specific chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA).[18]

Materials and Reagents:

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)[18]

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA) (e.g., Sigma-Aldrich Cat# B3279)[18]

  • Tris-HCl Buffer (100 mM, pH 8.2) with 20 mM CaCl2

  • Dimethyl Sulfoxide (DMSO)

  • 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one (Test Compound)

  • Aprotinin (Standard Inhibitor 1)

  • Leupeptin (Standard Inhibitor 2)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Trypsin Stock Solution: Prepare a 1 mg/mL solution of trypsin in 1 mM HCl (pH 3.0). Store on ice.[18] Immediately before use, dilute this stock to the final working concentration (e.g., 25 µg/mL) in the Tris-HCl buffer.

    • Substrate (LBApNA) Stock Solution: Dissolve LBApNA in DMSO to create a 60 mM stock solution. Store at -20°C, protected from light.[18]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound, Aprotinin, and Leupeptin in 100% DMSO.

    • Serial Dilutions: Perform a serial dilution of each inhibitor stock solution to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). This will be used to generate a dose-response curve.

  • Assay Setup:

    • Add 50 µL of Tris-HCl buffer to all wells of a 96-well plate.

    • Add 2 µL of each inhibitor dilution to the appropriate wells. For control wells (100% enzyme activity), add 2 µL of DMSO. For blank wells (no enzyme activity), add 2 µL of DMSO.

    • Add 25 µL of the diluted trypsin solution to all wells except the blanks. Add 25 µL of buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[16]

  • Initiation and Measurement:

    • Prepare the LBApNA working solution by diluting the stock solution in the Tris-HCl buffer to a final concentration of 1 mM.

    • Initiate the enzymatic reaction by adding 25 µL of the LBApNA working solution to all wells.[16]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 20 minutes. The product of LBApNA hydrolysis, p-nitroaniline, is yellow and absorbs light at this wavelength.

The following diagram outlines the experimental workflow for this IC50 determination assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition prep_inhibitor Prepare Inhibitor Serial Dilutions (Test & Standards) add_inhibitor Add Inhibitor Dilutions or DMSO (Control) prep_inhibitor->add_inhibitor prep_enzyme Prepare Trypsin Working Solution add_enzyme Add Trypsin Solution prep_enzyme->add_enzyme prep_substrate Prepare LBApNA Working Solution start_reaction Initiate Reaction: Add Substrate (LBApNA) prep_substrate->start_reaction add_buffer Add Buffer to all wells add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate: 15 min @ 37°C add_enzyme->pre_incubate pre_incubate->start_reaction read_plate Kinetic Read: Absorbance @ 405 nm (20 min @ 37°C) start_reaction->read_plate

Caption: Experimental workflow for IC50 determination.

Pillar 3: Data Analysis and Comparative Benchmarking

Rigorous data analysis is essential to transform raw absorbance readings into meaningful inhibitory values.

Calculating Percent Inhibition
  • Determine Reaction Rates: For each well, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA405/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition at each inhibitor concentration:

    % Inhibition = (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) * 100

    Where:

    • V_inhibitor is the rate in the presence of the inhibitor.

    • V_control is the rate with no inhibitor (DMSO only).

    • V_blank is the rate with no enzyme.

Generating the IC50 Curve

Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[5][19]

G raw_data Raw Kinetic Data (Absorbance vs. Time) calc_rates Calculate Initial Rates (V) (ΔAbs/min) raw_data->calc_rates calc_inhibition Calculate % Inhibition for each concentration calc_rates->calc_inhibition plot_data Plot: % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Fit to Sigmoidal Dose-Response Curve plot_data->fit_curve get_ic50 Determine IC50 Value fit_curve->get_ic50

Caption: Data analysis workflow from raw data to IC50.

Comparative Data Summary

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. This allows for an at-a-glance assessment of the test compound's potency relative to the established standards.

Table 1: Comparative Inhibitory Potency against Trypsin

CompoundClass/TypeTarget EnzymeIC50 (nM) [95% CI]
Aprotinin Standard: PolypeptideTrypsin8.5 [7.2 - 9.9]
Leupeptin Standard: AcylpeptideTrypsin450 [410 - 495]
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one Test CompoundTrypsin[Experimental Value]

(Note: IC50 values for standards are representative and should be determined concurrently with the test compound under identical experimental conditions for valid comparison.)

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial benchmarking of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one as a potential enzyme inhibitor. By employing a well-characterized model system and comparing against established standards, researchers can generate robust and reliable data on the compound's inhibitory potency.

A promising IC50 value from this initial screen would warrant further investigation to determine the inhibition constant (Ki) and the precise mechanism of action (e.g., competitive, non-competitive).[12][19] These advanced studies, which involve measuring enzyme kinetics at varying substrate and inhibitor concentrations, provide deeper mechanistic insights crucial for lead optimization in any drug discovery pipeline. The protocols and principles outlined herein serve as a critical first step in unlocking the therapeutic potential of this novel azaspiro compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.